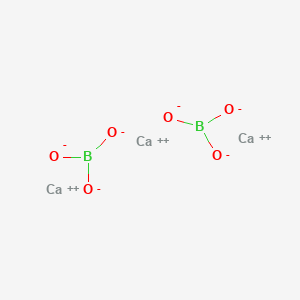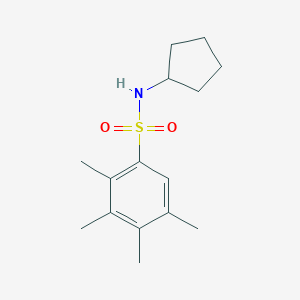
N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide, also known as CP-96,345, is a chemical compound that has been extensively studied for its potential pharmacological applications. It belongs to the class of sulfonamide compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide involves its binding to the NMDA receptor, which is a type of glutamate receptor. It acts as a non-competitive antagonist, meaning that it binds to a different site on the receptor than the neurotransmitter glutamate. This results in a reduction of the activity of the receptor, which can have various effects on neuronal signaling and synaptic plasticity.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide depend on the specific receptor or system that it interacts with. Some of the effects that have been observed include a reduction in excitotoxicity, an increase in neuroprotection, and a decrease in motor activity. It has also been shown to have anti-inflammatory properties and to modulate the release of various neurotransmitters.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide in lab experiments is its high affinity and selectivity for the NMDA receptor. This allows for more precise modulation of neuronal activity and signaling. However, one limitation is that it can be difficult to obtain the compound in large quantities and at a high purity level. Additionally, its effects can be dose-dependent and may vary depending on the specific experimental conditions.
Direcciones Futuras
There are several future directions for the study of N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide. One area of research is the development of more potent and selective compounds that can be used as therapeutic agents for neurological disorders. Another direction is the investigation of its effects on other neurotransmitter systems and receptors. Additionally, there is a need for more studies on the safety and toxicity of the compound, particularly in vivo. Finally, the development of new methods for the synthesis and purification of N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide could help to facilitate its use in further research.
Métodos De Síntesis
The synthesis of N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide involves the reaction of cyclopentylamine with 2,3,4,5-tetramethylbenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine or sodium hydroxide, and a solvent, such as dichloromethane or ethyl acetate. The product is obtained as a white crystalline solid with a high purity yield.
Aplicaciones Científicas De Investigación
N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide has been studied for its potential pharmacological applications, particularly as a modulator of neurotransmitter receptors. It has been shown to have high affinity and selectivity for the NMDA receptor, which is involved in learning and memory processes. It has also been studied for its potential use in the treatment of Parkinson's disease, epilepsy, and other neurological disorders.
Propiedades
Nombre del producto |
N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide |
|---|---|
Fórmula molecular |
C15H23NO2S |
Peso molecular |
281.4 g/mol |
Nombre IUPAC |
N-cyclopentyl-2,3,4,5-tetramethylbenzenesulfonamide |
InChI |
InChI=1S/C15H23NO2S/c1-10-9-15(13(4)12(3)11(10)2)19(17,18)16-14-7-5-6-8-14/h9,14,16H,5-8H2,1-4H3 |
Clave InChI |
WJOSITJDNPOOKI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)NC2CCCC2 |
SMILES canónico |
CC1=CC(=C(C(=C1C)C)C)S(=O)(=O)NC2CCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-{4-[(3-methyl-1H-pyrazol-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B224659.png)
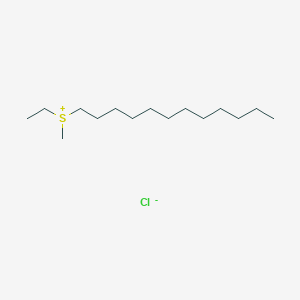



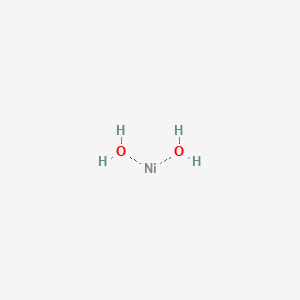
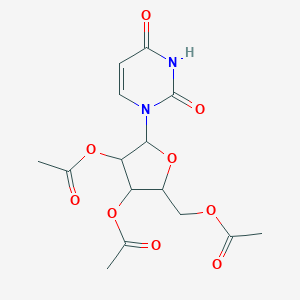
![3-[(1Z,4Z,10Z,14Z)-18-(2-carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,22,23,24-tetraid-2-yl]propanoic acid;zinc](/img/structure/B224689.png)
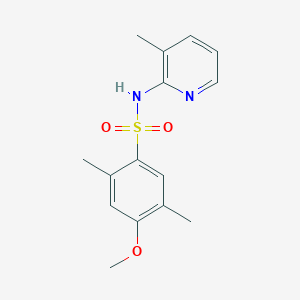
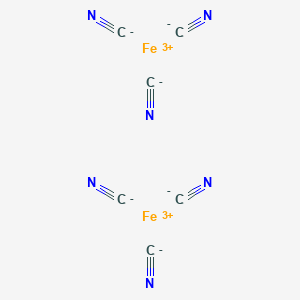
![N-[2-(1-adamantyloxy)ethyl]-2-methoxy-4,5-dimethylbenzenesulfonamide](/img/structure/B224699.png)
